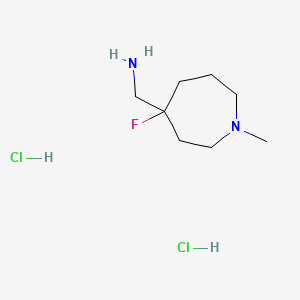
1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H19Cl2FN2 and a molecular weight of 233.1543 . This compound is characterized by the presence of a fluorine atom, a methyl group, and an azepane ring, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluoro-1-methylazepane with methanamine under specific conditions to form the desired product. The reaction is typically carried out in the presence of hydrochloric acid to yield the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield different products.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the azepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-1-methylazepan-4-yl)methanamine dihydrochloride can be compared with other similar compounds such as:
1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride: This compound has a similar fluorine atom but differs in the presence of a pyrazole ring instead of an azepane ring.
1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride: Similar to the previous compound but with the fluorine atom in a different position on the phenyl ring.
Eigenschaften
Molekularformel |
C8H19Cl2FN2 |
|---|---|
Molekulargewicht |
233.15 g/mol |
IUPAC-Name |
(4-fluoro-1-methylazepan-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-11-5-2-3-8(9,7-10)4-6-11;;/h2-7,10H2,1H3;2*1H |
InChI-Schlüssel |
KJGQDSADFVBHCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(CC1)(CN)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















